molecular formula C16H10N2O2 B080030 Indigo CAS No. 12626-73-2

Indigo

Cat. No.: B080030
CAS No.: 12626-73-2
M. Wt: 262.26 g/mol
InChI Key: COHYTHOBJLSHDF-BUHFOSPRSA-N
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Chemical Reactions Analysis

Types of Reactions: Indigo undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Indigo and its derivatives exert their effects through various mechanisms. For instance, indirubin inhibits cyclin-dependent kinases, which are key regulators of the cell cycle . This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound has been found to have anti-inflammatory, antioxidant, antibacterial, and antiviral properties .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its vibrant blue color and historical significance as one of the oldest dyes used by humans. Its ability to form stable, insoluble pigments makes it particularly valuable in textile dyeing . Additionally, the medicinal properties of its derivatives, such as indirubin, further highlight its importance in various fields .

This compound continues to be a compound of great interest due to its diverse applications and historical significance. Its unique properties and the ongoing research into its derivatives ensure that it remains relevant in both scientific and industrial contexts.

Properties

IUPAC Name

2-(3-hydroxy-1H-indol-2-yl)indol-3-one
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InChI

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H
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InChI Key

QQILFGKZUJYXGS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O
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Molecular Formula

C16H10N2O2
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DSSTOX Substance ID

DTXSID3026279
Record name Indigo dye
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Molecular Weight

262.26 g/mol
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Physical Description

C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB]
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Record name 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-
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Solubility

less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID
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Density

1.35 (NTP, 1992) - Denser than water; will sink, 1.35
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Color/Form

DARK-BLUE POWDER WITH COPPERY LUSTER

CAS No.

482-89-3, 68651-46-7, 64784-13-0
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Melting Point

734 to 738 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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